N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, an oxoethyl linkage, and a methoxy-dimethylbenzenesulfonamide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study in pharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Biological Studies: It is used in studies involving receptor binding and molecular docking to understand its interactions at the molecular level.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2 . By binding to these transporters, the compound reduces the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation. This inhibition can have various downstream effects, including modulation of cellular signaling pathways and potential therapeutic benefits in conditions such as cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
4-[18F]Fluorophenylpiperazines: Used in the synthesis of dopamine D4 ligands for molecular imaging.
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to interact with multiple biological targets. Its ability to inhibit ENT2 selectively sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-16-14-17(8-9-20(16)29-3)30(27,28)23(2)15-21(26)25-12-10-24(11-13-25)19-7-5-4-6-18(19)22/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIURBEWXIVLSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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